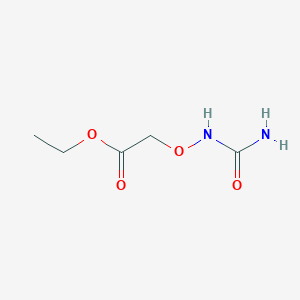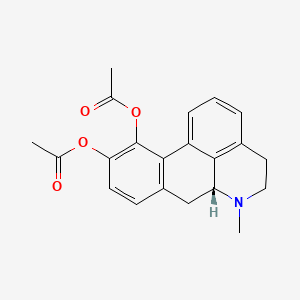
Apomorphine diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apomorphine diacetate is a derivative of apomorphine, a non-ergoline dopamine agonist. It is primarily known for its use in the treatment of Parkinson’s disease due to its ability to stimulate dopamine receptors. This compound is a chemical compound with the molecular formula C21H21NO4 and is characterized by its diacetate ester form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of apomorphine diacetate typically involves the acetylation of apomorphine. Apomorphine itself can be synthesized through several methods, including the reduction of apocodeine or the demethylation of codeine followed by cyclization. The acetylation process involves reacting apomorphine with acetic anhydride under controlled conditions to form the diacetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as accelerated solvent extraction and liquid chromatography can enhance the efficiency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Apomorphine diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form apomorphine N-oxide.
Reduction: Reduction reactions can convert this compound back to apomorphine.
Substitution: The diacetate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Apomorphine N-oxide.
Reduction: Apomorphine.
Substitution: Various substituted apomorphine derivatives.
Wissenschaftliche Forschungsanwendungen
Apomorphine diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies of dopamine receptor function and signaling pathways.
Medicine: Extensively used in the treatment of Parkinson’s disease to manage motor symptoms. It is also investigated for its potential in treating other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
Apomorphine diacetate exerts its effects by stimulating dopamine receptors, particularly D2, D3, and D5 receptors. This stimulation enhances dopaminergic signaling in the brain, which is crucial for motor control. The compound’s action in the caudate-putamen region of the brain is responsible for its therapeutic effects in Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levodopa: Another dopamine precursor used in Parkinson’s disease treatment.
Pramipexole: A non-ergoline dopamine agonist with similar therapeutic effects.
Ropinirole: Another non-ergoline dopamine agonist used for similar indications.
Uniqueness
Apomorphine diacetate is unique due to its rapid onset of action and ability to provide quick relief from motor symptoms in Parkinson’s disease. Unlike levodopa, which requires metabolic conversion to dopamine, this compound directly stimulates dopamine receptors, making it effective in acute settings .
Eigenschaften
CAS-Nummer |
6191-56-6 |
|---|---|
Molekularformel |
C21H21NO4 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
[(6aR)-11-acetyloxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate |
InChI |
InChI=1S/C21H21NO4/c1-12(23)25-18-8-7-15-11-17-19-14(9-10-22(17)3)5-4-6-16(19)20(15)21(18)26-13(2)24/h4-8,17H,9-11H2,1-3H3/t17-/m1/s1 |
InChI-Schlüssel |
PJAGGJPKGNYFJH-QGZVFWFLSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
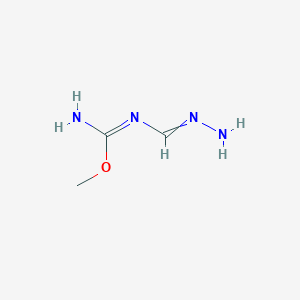
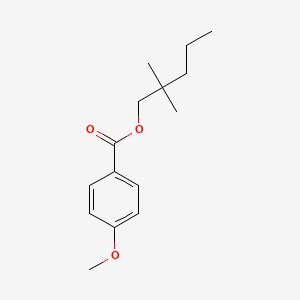
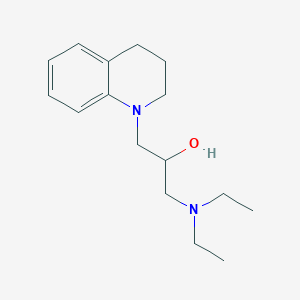
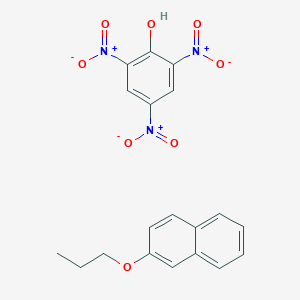
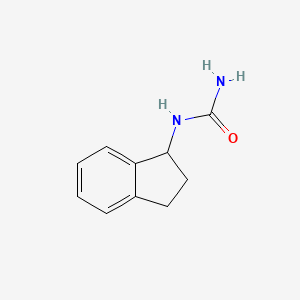
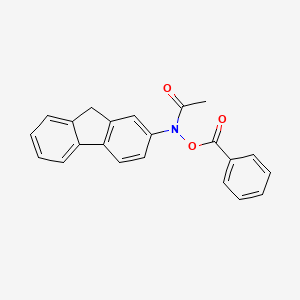
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)

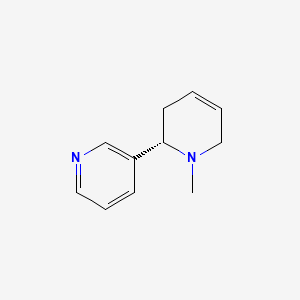
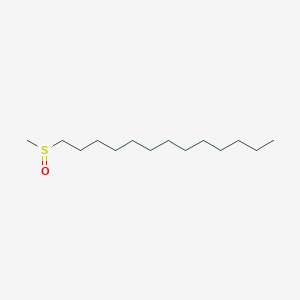
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
